1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C27H22FNO6 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22FNO6/c1-3-34-22-12-16(6-10-20(22)30)24-23-25(31)19-13-17(28)7-11-21(19)35-26(23)27(32)29(24)14-15-4-8-18(33-2)9-5-15/h4-13,24,30H,3,14H2,1-2H3 |
InChI Key |
NEOFWQYWPDHABF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Insights
The foundational methodology for synthesizing chromeno[2,3-c]pyrrole derivatives involves a one-pot MCR between three components:
-
Methyl 4-(2-hydroxy-5-fluorophenyl)-2,4-dioxobutanoate (fluorinated diketone ester).
-
4-Methoxybenzaldehyde (aryl aldehyde).
-
3-Ethoxy-4-hydroxyaniline (primary amine).
This protocol, adapted from, proceeds via a sequence of imine formation, cyclization, and aromatization. The mechanism involves:
-
Schiff base formation : The aldehyde and amine condense to generate an imine intermediate.
-
Nucleophilic attack : The diketone ester reacts with the imine, facilitating pyrrole ring closure.
-
Cyclization and dehydration : Intramolecular ester saponification and keto-enol tautomerization yield the chromeno[2,3-c]pyrrole core.
Optimized Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Dry ethanol |
| Temperature | 40°C (initial), 80°C (reflux) |
| Catalyst | Acetic acid (1 mL) |
| Reaction time | 20 hours (reflux phase) |
| Workup | Crystallization from ethanol |
| Yield | 65–75% (typical) |
Critical considerations :
-
The 3-ethoxy-4-hydroxyaniline must be protected if side reactions (e.g., oxidation of the phenolic –OH) occur, though the original protocol reports tolerance for hydroxyl groups.
-
4-Methoxybenzaldehyde introduces the 4-methoxybenzyl group at position 2 via regioselective imine formation.
-
The fluorine at position 7 originates from the 2-hydroxy-5-fluorophenyl moiety in the diketone ester.
Alternative Synthetic Pathways
Friedel-Crafts Acylation for Intermediate Synthesis
A patent detailing Friedel-Crafts acylation in hydrogen fluoride (HF) offers a route to synthesize 4-methoxybenzyl ketone intermediates , which could serve as precursors for the chromeno-pyrrole core. For example:
-
React 4-methoxyphenylacetic acid with resorcinol derivatives in HF.
-
Isolate the ketone intermediate, then subject it to cyclocondensation with fluorinated amines.
However, this method introduces logistical challenges due to HF’s toxicity and corrosivity, making it less practical for large-scale synthesis compared to MCRs.
Post-Functionalization of the Chromeno-Pyrrole Core
An alternative strategy from involves synthesizing the chromeno[2,3-c]pyrrole scaffold first, followed by late-stage functionalization:
-
Prepare 7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione via MCR.
-
Introduce the 3-ethoxy-4-hydroxyphenyl and 4-methoxybenzyl groups via nucleophilic aromatic substitution or transition-metal catalysis.
While this approach offers modularity, it requires additional steps and protecting groups, reducing overall efficiency.
Industrial-Scale Production Considerations
Process Optimization
Industrial synthesis, as inferred from, prioritizes:
-
High-throughput screening to identify optimal molar ratios (e.g., 1:1.1:1 for diketone ester, aldehyde, and amine).
-
Continuous flow reactors to enhance heat/mass transfer during the exothermic cyclization step.
-
Crystallization-based purification to avoid column chromatography, which is cost-prohibitive at scale.
Yield and Purity Data
| Parameter | Small-Scale (Lab) | Industrial-Scale |
|---|---|---|
| Yield | 65–75% | 70–80% (optimized) |
| Purity (HPLC) | >95% | >99% (recrystallized) |
| Throughput | 10 g/batch | 50–100 kg/month |
Comparative Analysis of Methodologies
Advantages of the MCR Approach
Limitations and Mitigation Strategies
-
Sensitivity to steric hindrance : Bulky substituents on the aldehyde or amine lower yields. Mitigated by using excess reagents (1.1–1.2 eq.).
-
Byproduct formation : Competing keto-enol tautomerization may generate regioisomers. Addressed by precise temperature control during reflux.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromeno[2,3-c]pyrrole derivatives. Specifically, compounds similar to 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance:
- Study Findings : A study demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism involves the induction of oxidative stress and disruption of mitochondrial function .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests showed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs). This method allows for the efficient construction of diverse libraries of functionalized compounds.
- Synthetic Methodology : A recent publication detailed a one-pot MCR that yields high purity and good yields (43–86%) for various substituted derivatives under mild conditions. This approach simplifies the synthetic process and enhances the versatility of derivative production .
Organic Electronics
The unique electronic properties of chromeno[2,3-c]pyrrole derivatives make them suitable candidates for applications in organic electronics. Their potential use as organic semiconductors has been explored.
- Research Insights : Studies suggest that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable charge transport characteristics .
Data Summary
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The target compound’s structural and functional differences from analogues are critical in determining its physicochemical and biological behavior. Below is a comparative analysis with key derivatives (Table 1):
Table 1: Substituent Comparison of Chromeno[2,3-c]pyrrole-dione Derivatives
Key Research Findings
Physicochemical Properties
- Solubility : The morpholinylethyl group () likely improves aqueous solubility compared to the target compound’s methoxybenzyl group due to morpholine’s hydrophilic nature.
- Thermal Stability: Compound 8g (), with a fused furo-pyrano system, exhibits a higher melting point (176–178°C) compared to typical chromeno[2,3-c]pyrrole-diones, suggesting increased rigidity .
Electronic and Steric Effects
- The 7-fluoro substituent in the target compound may reduce metabolic oxidation compared to the 7-chloro analogue (), as fluorine’s electronegativity stabilizes adjacent bonds.
Biological Activity
1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antioxidant, and enzyme modulation properties. The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of chromeno[2,3-c]pyrrole derivatives often involves multicomponent reactions that yield high purity and good yields. For instance, a recent study reported a one-pot synthesis method that achieved a success rate of 92% across various experiments with yields ranging from 43% to 86% for different derivatives .
Table 1: Synthesis Yields of Chromeno[2,3-c]pyrrole Derivatives
| Reaction Conditions | Yield (%) |
|---|---|
| Standard conditions (40 °C) | 74 |
| Ethanol with acetic acid | 36 |
| Isopropanol | 42 |
| THF | 17 |
| Acetic acid | 22 |
Antibacterial Activity
The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibited effectiveness comparable to gentamicin against Staphylococcus aureus and Escherichia coli . This suggests that derivatives of chromeno[2,3-c]pyrrole may serve as potential candidates for developing new antibacterial agents.
Antioxidant Properties
Chromeno[2,3-c]pyrrole derivatives have also been reported to possess antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress-related damage in biological systems. The antioxidant activity is attributed to the presence of phenolic hydroxyl groups within their structure .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. For example, it has been noted for its ability to act as a glucokinase activator and mimic glycosaminoglycans .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of chromeno[2,3-c]pyrrole derivatives revealed that modifications in the side chain significantly influenced their antibacterial potency. The most effective derivative was found to have a fluorine substitution at the 7-position and an ethoxy group at the 1-position .
- Antioxidant Activity Assessment : In vitro assays demonstrated that certain derivatives could reduce oxidative stress markers in cellular models. The presence of the methoxy group at the 4-position was particularly noted for enhancing antioxidant capacity .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursor molecules (e.g., substituted chromenones and pyrrole derivatives) under reflux conditions. Key steps include:
- Functionalization of the phenyl ring with ethoxy and hydroxy groups via nucleophilic substitution .
- Introduction of the 4-methoxybenzyl group using Friedel-Crafts alkylation or palladium-catalyzed coupling .
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 467.12 vs. calculated 467.14) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at 3200–3500 cm⁻¹) .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Q. How is the compound initially screened for biological activity in academic research?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., MAPK) or inflammatory enzymes (COX-2) using fluorogenic substrates .
- Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) to measure interactions with targets like DNA topoisomerases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol reduces side reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates like the fluorinated chromenone .
- Catalyst Screening : Lewis acids (e.g., AlCl₃) improve electrophilic substitution, while Pd(PPh₃)₄ enhances coupling reactions .
- Table : Yield optimization data under varying conditions:
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | None | 62 |
| Ethanol | 60 | AlCl₃ | 78 |
| Toluene | 110 | Pd | 85 |
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy) and compare bioactivity .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR kinase .
- Pharmacophore Mapping : Identify critical functional groups (e.g., 4-hydroxy group for hydrogen bonding) using QSAR models .
Q. How can researchers resolve contradictory data regarding its biological activity across studies?
- Methodological Answer :
- Standardized Assay Protocols : Replicate experiments under controlled conditions (e.g., cell line authenticity verification, consistent serum concentrations) .
- Meta-Analysis : Compare data across studies, focusing on variables like compound purity (HPLC >98%) and solvent effects (DMSO vs. saline) .
- Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA assays .
Q. What advanced techniques are employed to identify its molecular targets in disease pathways?
- Methodological Answer :
- Chemoproteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify bound proteins .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint genes modulating compound sensitivity .
- Cryo-EM : Structural visualization of compound-enzyme complexes (e.g., with cytochrome P450) .
Q. How is the compound's stability under physiological conditions assessed?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition points (>200°C observed) .
- Metabolic Stability : Liver microsome assays (human/rat) to measure half-life and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
